molecular formula C6H14ClNO5 B15061528 3-Amino-3-deoxy-D-mannose HCl

3-Amino-3-deoxy-D-mannose HCl

Cat. No.: B15061528
M. Wt: 215.63 g/mol
InChI Key: ADFOMBKCPIMCOO-PVCLPBLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-deoxy-D-mannose hydrochloride typically involves the selective amination of D-mannose. One common method includes the use of ammonia or other amine sources to replace the hydroxyl group at the third carbon position. The reaction is often carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-deoxy-D-mannose hydrochloride may involve large-scale chemical reactors where D-mannose is treated with ammonia or other amine sources. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-deoxy-D-mannose hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-deoxy-D-mannose hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxy-D-mannose hydrochloride involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can act as a substrate or inhibitor for these enzymes, thereby affecting the glycosylation pathways. This interaction can lead to changes in the structure and function of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

    D-Mannosamine hydrochloride: Another amino sugar with similar properties but differs in the position of the amino group.

    2-Amino-2-deoxy-D-glucose: Similar structure but with the amino group at the second carbon position.

    N-Acetyl-D-mannosamine: An acetylated derivative of D-mannosamine.

Uniqueness

3-Amino-3-deoxy-D-mannose hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and reactions. Its ability to act as a substrate or inhibitor in glycosylation processes makes it valuable for research in glycobiology and related fields.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1

InChI Key

ADFOMBKCPIMCOO-PVCLPBLSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl

Origin of Product

United States

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